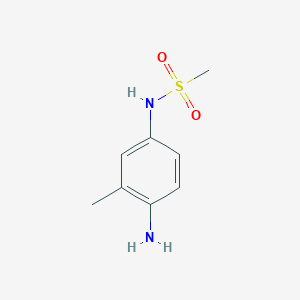

N-(4-Amino-3-methylphenyl)methanesulfonamide

Description

Propriétés

IUPAC Name |

N-(4-amino-3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-6-5-7(3-4-8(6)9)10-13(2,11)12/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNLSBWXLKHGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NS(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546899 | |

| Record name | N-(4-Amino-3-methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108791-97-5 | |

| Record name | N-(4-Amino-3-methylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Amino-3-methylphenyl)methanesulfonamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of N-(4-Amino-3-methylphenyl)methanesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values, data from its close structural isomer, 4-Amino-N-methylbenzenemethanesulfonamide, and general experimental protocols applicable to the characterization of sulfonamides. This guide is intended to serve as a foundational resource for researchers, offering insights into its potential characteristics and providing standardized methodologies for its empirical investigation. The document also explores the potential biological relevance of this class of compounds, including a representative signaling pathway, to contextualize its significance in drug discovery.

Introduction

This compound belongs to the sulfonamide class of compounds, a cornerstone in pharmacology renowned for a wide spectrum of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1] The unique structural arrangement of an amino group and a methyl substituent on the phenyl ring, coupled with a methanesulfonamide moiety, suggests a molecule with distinct electronic and steric properties that could influence its biological activity and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this compound is paramount for its potential development as a therapeutic agent, guiding formulation, predicting bioavailability, and informing structure-activity relationship (SAR) studies.

Chemical Identity

-

IUPAC Name: this compound

-

Chemical Formula: C₈H₁₂N₂O₂S

-

Molecular Weight: 200.26 g/mol

-

Chemical Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in peer-reviewed literature. Therefore, the following table includes data for the closely related isomer, 4-Amino-N-methylbenzenemethanesulfonamide (CAS: 109903-35-7) , where the methyl group is attached to the sulfonamide nitrogen instead of the phenyl ring. These values should be considered as estimations for the target compound and require experimental verification.

| Property | Value (for 4-Amino-N-methylbenzenemethanesulfonamide) | Reference |

| Melting Point | 140-142 °C | [2] |

| Boiling Point (Predicted) | 387.6 ± 44.0 °C | [2] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [2] |

| pKa (Predicted) | 11.50 ± 0.40 | [2] |

| logP (Predicted) | 0.1 | [3] |

Experimental Protocols

The following are generalized experimental protocols for determining the key physicochemical properties of sulfonamides. These methods can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes.

-

Procedure:

-

A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-15 °C per minute initially, and then the rate is reduced to 1-2 °C per minute as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

-

Purity Indication: A sharp melting point range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

The solubility can be determined using the isothermal saturation method.[4]

-

Apparatus: Analytical balance, thermostated shaker, centrifuge, spectrophotometer or HPLC.

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated in a thermostated shaker at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical method such as UV-Vis spectrophotometry or HPLC.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

pKa Determination

The acid dissociation constant (pKa) can be determined using methods such as potentiometric titration or UV-Vis spectrophotometry. A common method for sulfonamides involves liquid chromatography (LC).[5][6]

-

Apparatus: HPLC system with a UV detector, pH meter, analytical balance.

-

Procedure (LC-based):

-

A series of mobile phases with varying pH values are prepared using appropriate buffer systems.

-

A solution of the compound is injected into the HPLC system equilibrated with each mobile phase.

-

The retention time of the compound is recorded at each pH.

-

The pKa is determined by plotting the retention factor (k) against the pH of the mobile phase and fitting the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa.[7]

-

logP Determination

The octanol-water partition coefficient (logP) can be determined using the shake-flask method or, more commonly, by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]

-

Apparatus: HPLC system with a UV detector, C18 column.

-

Procedure (RP-HPLC):

-

A series of standard compounds with known logP values are selected.

-

The retention times of the standard compounds and the test compound are determined using an isocratic mobile phase (e.g., methanol-water mixture).

-

A calibration curve is constructed by plotting the logarithm of the retention factor (log k) of the standards against their known logP values.

-

The logP of the test compound is then determined by interpolating its log k value on the calibration curve.

-

Potential Biological Activity and Signaling Pathways

Sulfonamide derivatives are known to exhibit a wide range of biological activities, and many act as inhibitors of various enzymes.[1] Specifically, sulfonamides have been identified as potent inhibitors of tyrosine kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[10] While the specific biological targets of this compound have not been elucidated, its structural similarity to known kinase inhibitors suggests it could potentially modulate similar pathways.

One such critical pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[11][12] Inhibition of VEGFR-2, a key receptor in this pathway, is a validated strategy in cancer therapy.[13]

Figure 2: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Synthetic Workflow

A general synthetic route to N-aryl methanesulfonamides involves the reaction of an appropriate aniline derivative with methanesulfonyl chloride. For the synthesis of this compound, a plausible workflow would involve the protection of the amino group, followed by sulfonylation, and subsequent deprotection. A more direct approach, if selective, would be the direct sulfonylation of 4-amino-3-methylaniline. Below is a conceptual workflow for the synthesis.

Figure 3: Conceptual synthetic workflow.

A patent for a related compound, 4-amino-N-methylphenyl methane sulfonamide, describes a synthesis process involving the reduction of the corresponding nitro compound using hydrazine hydrate as the reducing agent.[14] This suggests an alternative route starting from 3-methyl-4-nitrophenol.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. This technical guide has compiled the available, albeit limited, physicochemical data, and has provided a framework of standardized experimental protocols for its comprehensive characterization. The exploration of its potential role as a kinase inhibitor, particularly within the VEGFR signaling pathway, highlights a promising avenue for future biological evaluation. The successful synthesis and empirical determination of the properties outlined in this document will be crucial next steps in unlocking the therapeutic potential of this and related sulfonamide derivatives.

References

- 1. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.br [scielo.br]

- 6. [PDF] Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures | Semantic Scholar [semanticscholar.org]

- 7. scielo.br [scielo.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. (Open Access) Sulfonamides modulating tyrosine kinases- An expedient approach towards novel anticancer agents (2023) | Rudradip Das | 10 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]

An In-depth Technical Guide to N-(4-Amino-3-methylphenyl)methanesulfonamide (CAS number 109903-35-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(4-Amino-3-methylphenyl)methanesulfonamide, CAS number 109903-35-7. It details the compound's chemical and physical properties, its primary application as a key intermediate in the synthesis of the anti-migraine drug Sumatriptan, and its potential, though less documented, antimicrobial properties. This document includes detailed experimental protocols for its synthesis and analysis, alongside visualizations of the synthetic pathway and a conceptual workflow for antimicrobial screening.

Chemical and Physical Properties

This compound is a sulfonamide derivative with the molecular formula C₈H₁₂N₂O₂S.[1] Its chemical structure consists of a methanesulfonamide group attached to a 4-amino-3-methylphenyl ring. The quantitative physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂N₂O₂S | [1] |

| Molecular Weight | 200.26 g/mol | [1][2] |

| Melting Point | 140-142 °C | [2][3] |

| Boiling Point (Predicted) | 387.6 °C at 760 mmHg | [2][4] |

| Density (Predicted) | 1.297 g/cm³ | [2][4] |

| Flash Point (Predicted) | 188.2 °C | [2][4] |

| XLogP3 | 0.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [4] |

Synthesis of this compound

This compound is primarily synthesized as an intermediate for the production of Sumatriptan.[3][5] A common synthetic route involves the reduction of a nitro-substituted precursor.[6]

Experimental Protocol: Synthesis via Reduction

This protocol is adapted from a patented method for the preparation of 4-amino-N-methylphenyl methane sulfonamide.[6]

Materials:

-

4-nitro-N-methylphenyl methane sulfonamide

-

Hydrazine hydrate (80%)

-

Raney Nickel (Ra-Ni) or Sodium Hydroxide

-

Ethanol, Methanol, or Isopropanol (solvent)

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, add 4-nitro-N-methylphenyl methane sulfonamide, a solvent (such as ethanol), and a catalyst (Raney Nickel). The mass ratio of 4-nitro-N-methylphenyl methane sulfonamide to 80% hydrazine hydrate to Raney Nickel to solvent is typically 1:0.3-3:0.1-1:2-10.[6]

-

Reduction: Add 80% hydrazine hydrate as the reducing agent.[6]

-

Reaction Conditions: Stir the mixture at a temperature between 25-100 °C for 2-8 hours until the reaction is complete.[6]

-

Work-up: After the reaction is complete, cool the mixture to 0-25 °C.[6]

-

Isolation: Filter the reaction mixture to collect the solid product. Wash the filter cake with the solvent used in the reaction.[6]

-

Drying: Dry the isolated solid to obtain this compound. The reported yield for this method is over 92%.[6]

Alternative Procedure using Sodium Hydroxide:

An alternative method uses sodium hydroxide instead of Raney Nickel. The mass ratio of 4-nitro-N-methylphenyl methane sulfonamide to sodium hydroxide to hydrazine hydrate to water is 1:0.3-0.5:0.25-0.35:3-10. The reaction is carried out at 25-100 °C for 4-8 hours.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Table 2: General RP-HPLC Parameters for Analysis

| Parameter | Recommended Condition |

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., di-potassium hydrogen phosphate) and an organic solvent (e.g., acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Detection | UV-Visible or Photo-Diode Array (PDA) detector |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Run Time | Approximately 40 minutes |

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable diluent (e.g., HPLC grade water or a mixture of water and organic solvent).

-

Further dilute the stock solution to an appropriate concentration for analysis.

Role in Drug Development

Intermediate in Sumatriptan Synthesis

The primary application of this compound is as a crucial intermediate in the synthesis of Sumatriptan.[3][5] Sumatriptan is a selective serotonin (5-HT) receptor agonist used for the acute treatment of migraine attacks.

Potential Antimicrobial Activity

As a member of the sulfonamide class of compounds, this compound is suggested to possess antimicrobial properties.[8] Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[8] However, specific studies with quantitative data on the antimicrobial spectrum of this particular compound are not widely available in the public literature.

Conceptual Experimental Workflow for Antimicrobial Screening

The following workflow outlines a standard approach to determine the antimicrobial efficacy of the compound.

Safety and Handling

Based on aggregated GHS data, this compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound (CAS 109903-35-7) is a well-characterized compound with a primary and significant role as a synthetic intermediate in the pharmaceutical industry, particularly in the production of Sumatriptan. While its structural class suggests potential antimicrobial activity, further research is required to substantiate and quantify this property. The information provided in this technical guide, including physicochemical data, synthesis protocols, and analytical methods, serves as a valuable resource for researchers and professionals in drug development and chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 [chemicalbook.com]

- 6. Antibacterial 4-amino-N-(5-methylisoxazol-3-yl)-N-[(4-oxo-2-phenyl-4H-1-benzopyran-6-yl)methyl]benzenesulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides from 4-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of N-(4-Amino-3-methylphenyl)methanesulfonamide Derivatives: A Review of Available Scientific Literature

The methanesulfonamide functional group is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a hydrogen bond donor and acceptor, contributing to the biological activity of numerous therapeutic agents. Derivatives incorporating this moiety have demonstrated a wide spectrum of activities, including anti-inflammatory, anticancer, and antimicrobial effects.

General Biological Activities of Related Phenyl Sulfonamide Derivatives

While specific data on N-(4-Amino-3-methylphenyl)methanesulfonamide is scarce, research on structurally related phenyl sulfonamide derivatives provides some context for potential areas of biological activity. Studies on various substituted N-phenyl methanesulfonamides have reported activities such as:

-

Anti-inflammatory Activity: Certain N-(substituted phenyl)glycine derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing significant inhibition of edema in preclinical models.

-

Antimicrobial Activity: Various sulfonamide derivatives continue to be a focus of antimicrobial research, with some exhibiting activity against a range of bacterial and fungal pathogens.

-

Enzyme Inhibition: Substituted sulfonamides have been investigated as inhibitors of various enzymes, including lipoxygenase and cholinesterases. For instance, derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide have been screened for their inhibitory effects on these enzymes.

It is important to emphasize that these findings relate to broader classes of compounds and cannot be directly extrapolated to the specific biological activity of this compound and its derivatives without dedicated experimental investigation.

Synthesis of Related Sulfonamide Derivatives

The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an appropriate amine. For example, the synthesis of N-(4-aminophenyl)-4-methylbenzenesulfonamide has been reported, involving the reaction of Toluene-4-Sulfonyl chloride with 1,4-phenylenediamine.[1] While this provides a general synthetic strategy, the specific synthesis and purification protocols for this compound would require optimization.

Conclusion

Based on a thorough review of the available scientific literature, there is a notable absence of in-depth research on the biological activity of this compound and its derivatives. Consequently, the quantitative data, detailed experimental protocols, and specific signaling pathway information required for the creation of a comprehensive technical guide are not available at this time. Future research endeavors are necessary to explore the potential pharmacological profile of this specific chemical entity. Researchers and drug development professionals interested in this core structure would need to undertake foundational studies to synthesize and evaluate its biological activities.

References

Unraveling the Enigma: The Mechanism of Action of N-(4-Amino-3-methylphenyl)methanesulfonamide Remains Undefined

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the understanding of the biological activity of N-(4-Amino-3-methylphenyl)methanesulfonamide. Despite its defined chemical structure, information regarding its mechanism of action, specific cellular targets, and associated signaling pathways is conspicuously absent. This lack of data precludes the development of an in-depth technical guide as requested.

Currently, information on this compound is largely confined to its synthesis and basic chemical properties. For instance, patents describe methods for its preparation, often as an intermediate in the synthesis of more complex molecules. Chemical suppliers list it in their catalogues, providing fundamental data such as its molecular weight and structure. However, these resources do not extend to its pharmacological effects or its interactions with biological systems.

The scientific landscape for structurally related sulfonamide compounds is vast and diverse. Various sulfonamides have been identified as inhibitors of carbonic anhydrases, receptor tyrosine kinases, and other enzymes. For example, certain sulfonamide derivatives have demonstrated antiarrhythmic properties. However, it is crucial to note that small structural modifications can lead to vastly different biological activities. Therefore, extrapolating the mechanism of action from related compounds to this compound would be scientifically unsound without direct experimental evidence.

The absence of published research detailing in vitro or in vivo studies means there is no quantitative data to summarize, no experimental protocols to detail, and no established signaling pathways to illustrate for this specific compound.

Future research efforts would need to begin with foundational studies to elucidate the bioactivity of this compound. A potential workflow for such an investigation is outlined below.

Figure 1. A generalized workflow for elucidating the mechanism of action of a novel chemical entity.

Spectroscopic Analysis of N-(4-Amino-3-methylphenyl)methanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of N-(4-Amino-3-methylphenyl)methanesulfonamide, a compound of interest in pharmaceutical research. This document outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format. Furthermore, it includes comprehensive experimental protocols for each technique and logical workflow diagrams to illustrate the analytical process.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | d | 1H | Ar-H (ortho to NH₂) |

| ~6.7-6.9 | dd | 1H | Ar-H (meta to NH₂) |

| ~6.6-6.8 | d | 1H | Ar-H (ortho to CH₃) |

| ~4.0-5.0 (broad s) | s | 2H | NH₂ |

| ~3.0 (s) | s | 3H | SO₂CH₃ |

| ~2.2 (s) | s | 3H | Ar-CH₃ |

| ~7.5-8.5 (broad s) | s | 1H | SO₂NH |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~145-148 | Ar-C (C-NH₂) |

| ~135-138 | Ar-C (C-CH₃) |

| ~130-132 | Ar-C (C-SO₂NH) |

| ~120-125 | Ar-CH |

| ~115-120 | Ar-CH |

| ~110-115 | Ar-CH |

| ~40-45 | SO₂CH₃ |

| ~18-22 | Ar-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Strong, Broad | N-H stretch (NH₂ and NH) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| 1620-1580 | Strong | N-H bend (NH₂) |

| 1520-1475 | Medium | Aromatic C=C stretch |

| 1350-1300 | Strong | Asymmetric SO₂ stretch |

| 1170-1140 | Strong | Symmetric SO₂ stretch |

| 950-900 | Medium | S-N stretch |

Mass Spectrometry (MS)

| m/z Ratio | Proposed Fragment |

| 202 | [M]⁺ (Molecular Ion) |

| 187 | [M - CH₃]⁺ |

| 123 | [M - SO₂CH₃]⁺ |

| 107 | [H₂NC₆H₃(CH₃)]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | [SO₂CH₃]⁺ |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of this compound. These should be adapted and optimized based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize parameters such as the number of scans (typically 8-16), relaxation delay (e.g., 1-2 seconds), and pulse angle (e.g., 30-45 degrees).

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A higher number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilutions may be necessary depending on the ionization technique and instrument sensitivity.

-

Instrumentation: A variety of mass spectrometers can be used. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[2][3]

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[3]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

This "hard" ionization technique often leads to extensive fragmentation, providing valuable structural information.[2]

-

-

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.

-

Solvent evaporation leads to the formation of gas-phase ions.

-

This "soft" ionization technique typically results in a prominent molecular ion peak, which is useful for determining the molecular weight.[4]

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]

- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to N-(4-Amino-3-methylphenyl)methanesulfonamide Structural Analogs and Derivatives in Drug Discovery

Abstract

The N-(4-Amino-3-methylphenyl)methanesulfonamide scaffold is a pivotal structural motif in modern medicinal chemistry, particularly in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this core, with a primary focus on their role as kinase inhibitors. We delve into their synthesis, structure-activity relationships (SAR), and biological activities, supported by quantitative data and detailed experimental protocols. Furthermore, this document presents visual representations of relevant signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and application of this important chemical class.

Introduction

The sulfonamide functional group has been a cornerstone in drug discovery since the advent of sulfa drugs.[1] Its unique physicochemical properties, including the ability to form strong hydrogen bonds, have made it a privileged scaffold in the design of enzyme inhibitors. When incorporated into an aminophenyl structure, such as in this compound, it provides a versatile platform for developing highly potent and selective therapeutic agents.

This core structure is particularly prevalent in the field of oncology, where it serves as a key component of numerous kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The aminophenyl portion of the scaffold often acts as a "hinge-binder," anchoring the molecule to the ATP-binding site of the kinase, while the methanesulfonamide group can be modified to enhance potency and selectivity. This guide will explore various derivatives built upon this core, highlighting their therapeutic potential.

Structural Analogs and Derivatives

The versatility of the this compound scaffold allows for extensive chemical modification. These modifications are typically aimed at optimizing the compound's interaction with its biological target, as well as improving its pharmacokinetic and pharmacodynamic properties. The following sections categorize the key structural analogs and derivatives that have been explored in the literature.

Quinazoline-Based Derivatives

Quinazoline derivatives are a well-established class of kinase inhibitors. The this compound moiety can be appended to the quinazoline core to create potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] The structure-activity relationship studies have shown that substitutions on the quinazoline ring, particularly at the 6- and 7-positions with electron-donating groups like methoxy, significantly enhance inhibitory activity.[2]

Pyrimidine-Based Derivatives

The pyrimidine ring is another common heterocyclic scaffold used in the design of kinase inhibitors. Analogs incorporating the this compound structure have been investigated as inhibitors of various kinases, including HMG-CoA reductase.[3] The methanesulfonamide group in these derivatives is crucial for their biological activity, and modifications to this group can modulate both potency and selectivity.

Indazole-Based Derivatives

Indazole-based compounds have emerged as potent inhibitors of Bcr-Abl kinase, including the challenging T315I mutant.[4] The 3-aminoindazole core, when combined with derivatives of the aminophenyl sulfonamide structure, can lead to multi-targeted tyrosine kinase inhibitors. These compounds often exhibit a broad kinase inhibition profile, which can be advantageous in treating complex diseases like chronic myeloid leukemia (CML).[4]

Quantitative Biological Data

The following tables summarize the quantitative biological data for selected structural analogs and derivatives of this compound. This data is crucial for understanding the structure-activity relationships and for guiding the design of new and improved inhibitors.

| Compound Class | Target Kinase | Key Structural Features | IC50 (nM) | Reference |

| Quinazoline Derivatives | EGFR Tyrosine Kinase | 6,7-dimethoxy substitution | 0.029 | [2] |

| Pyrimidine Derivatives | HMG-CoA Reductase | N-methyl-N-methanesulfonylamino group | 11 | [3] |

| Thieno[2,3-d]pyrimidine Derivatives | Casein Kinase 2 (CK2) | 5-phenyl substitution | 8 | [5] |

| 4-Phenylamino-3-quinolinecarbonitriles | Src Kinase | 4-methylpiperazine group | 1.2 | [6] |

Table 1: In Vitro Inhibitory Activity of Selected Analogs

| Compound | Cell Line | Antiproliferative Activity (IC50, µM) | Reference |

| Isosteviol-based 1,3-aminoalcohol | HCT-116 | 1.45 | [7] |

| Isosteviol-based 1,3-aminoalcohol | HGC-27 | 2.35 | [7] |

| Isosteviol-based 1,3-aminoalcohol | JEKO-1 | 3.54 | [7] |

Table 2: Antiproliferative Activity of Selected Derivatives

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, as described in the cited literature.

General Synthesis of N-Aryl Sulfonamides

A general procedure for the synthesis of N-aryl sulfonamides involves the reaction of a sulfonyl chloride with an appropriate aniline derivative.[1]

Example Protocol:

-

To a solution of the desired aniline (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane), the corresponding sulfonyl chloride (1.1 eq) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature overnight.

-

The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-aryl sulfonamide.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using an in vitro kinase assay.

Example Protocol (for EGFR Tyrosine Kinase):

-

The kinase reaction is performed in a buffer containing the EGFR enzyme, a substrate peptide (e.g., a phospholipase C-gamma 1-derived substrate), and ATP.[2]

-

The synthesized compounds are added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 37 °C) for a defined period.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable method, such as ELISA or a radiometric assay.

-

The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize a representative signaling pathway targeted by these compounds and a general workflow for their discovery and development.

A generic Receptor Tyrosine Kinase (RTK) signaling pathway often targeted by kinase inhibitors.

A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

The this compound core is a highly valuable scaffold in the design of targeted therapies, particularly kinase inhibitors. The structural analogs and derivatives discussed in this guide demonstrate the chemical tractability and therapeutic potential of this molecular framework. The provided data and protocols offer a solid foundation for researchers to build upon in the quest for novel and more effective drugs. Future work in this area will likely focus on the development of more selective inhibitors with improved safety profiles, as well as the exploration of this scaffold against other enzyme classes.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Silico Modeling Guide for Novel Sulfonamide-Based Therapeutics: A Whitepaper

Executive Summary: The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] This guide provides a comprehensive, in-depth technical framework for the in silico modeling of novel sulfonamide compounds, using the representative molecule, N-(4-Amino-3-methylphenyl)methanesulfonamide, as a case study. Due to the limited specific research data on this particular compound, this document presents a generalized yet rigorous workflow applicable to the early-stage discovery and evaluation of similar novel chemical entities. We will detail a plausible therapeutic target, outline a complete computational modeling pipeline—from pharmacophore hypothesis generation to molecular dynamics—and provide protocols for subsequent experimental validation.

Introduction to the Model Compound: this compound

The subject of this guide is this compound. While this specific molecule is not extensively characterized in public literature as a therapeutic agent, its structure contains the key sulfonamide pharmacophore known for potent enzyme inhibition.[3] Its structural features—a primary sulfonamide and an aminophenyl ring—suggest a strong potential for targeting metalloenzymes, a classic mechanism for this class of drugs.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂S | Calculated |

| Molecular Weight | 200.26 g/mol | Calculated |

| IUPAC Name | This compound | - |

| Canonical SMILES | CS(=O)(=O)NC1=CC(=C(C=C1)N)C | - |

| Predicted LogP | 1.35 | In Silico Prediction |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Target Identification and Rationale: Carbonic Anhydrases

Sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4][5] CA isoforms are implicated in numerous diseases; cytosolic hCA II is a target for glaucoma and epilepsy, while transmembrane, tumor-associated isoforms hCA IX and XII are overexpressed in hypoxic cancers and contribute to tumor acidosis, proliferation, and metastasis.[4][6] Given this strong precedent, we propose human Carbonic Anhydrase II (hCA II) and IX (hCA IX) as primary therapeutic targets for our model compound.

Hypothesized Signaling Pathway: Inhibition of Tumor-Associated hCA IX

In solid tumors, hypoxia induces the expression of hCA IX. This enzyme maintains intracellular pH by converting CO₂ to bicarbonate and protons, exporting the protons to acidify the extracellular matrix. This acidic microenvironment promotes tumor invasion and metastasis while suppressing immune cell function. Inhibiting hCA IX can reverse this acidification, thereby reducing tumor cell survival and motility.

Caption: Inhibition of the hCA IX pathway in a hypoxic tumor microenvironment.

The In Silico Modeling Workflow

A structured computational workflow is essential to predict the therapeutic potential of a novel compound. This process systematically evaluates the molecule's ability to interact with its target, its likely behavior within the body, and its electronic properties.

Caption: A comprehensive in silico workflow for novel drug candidate evaluation.

Detailed Computational Protocols

-

Ligand Preparation:

-

The 2D structure of this compound is sketched.

-

The structure is converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94x).[7]

-

Protonation states at a physiological pH of 7.4 are calculated and assigned.

-

-

Target Preparation:

-

Crystal structures of hCA II (e.g., PDB ID: 1CA2) and hCA IX (e.g., PDB ID: 5FL4) are downloaded from the Protein Data Bank.

-

All water molecules and co-crystallized ligands are removed, except for the catalytic zinc ion (Zn²⁺) and key water molecules in the active site.

-

Hydrogen atoms are added, and protonation states of ionizable residues are assigned. The protein structure is then energy minimized to relieve steric clashes.

-

-

Model Generation (Structure-Based):

-

Using the prepared hCA II or hCA IX structure, key interaction features within the active site are identified.

-

These typically include a zinc-binding feature for the sulfonamide group, hydrogen bond donor/acceptor sites, and hydrophobic regions.[8]

-

A 3D pharmacophore model is generated that spatially defines these essential features required for binding. This model can later be used for virtual screening of larger compound libraries.[9][10]

-

-

Docking Simulation:

-

A docking grid is defined around the active site of each prepared target protein (hCA II and hCA IX).

-

The prepared ligand is docked into the defined active site using a validated docking program (e.g., AutoDock Vina, Glide).

-

The simulation generates multiple binding poses, which are scored based on a function that estimates the binding free energy.[11][12]

-

The top-scoring poses are analyzed for key interactions, such as the coordination of the sulfonamide nitrogen with the active site zinc ion and hydrogen bonds with key residues (e.g., Thr199, Thr200).[5]

-

Table 2: Hypothetical Molecular Docking Results

| Target | Docking Score (kcal/mol) | Key Interactions Observed |

| hCA II | -8.2 | Zn²⁺ coordination; H-bonds with Thr199, Gln92 |

| hCA IX | -8.9 | Zn²⁺ coordination; H-bonds with Thr200; Hydrophobic interactions with Val121, Leu198 |

-

Property Calculation:

-

The ligand structure is submitted to a predictive modeling platform (e.g., ADMET Predictor®, admetSAR).[13][14]

-

A panel of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is calculated using machine learning-based QSAR models.[15]

-

Key parameters include aqueous solubility, blood-brain barrier (BBB) penetration, Caco-2 permeability, CYP450 enzyme inhibition, and potential for mutagenicity (Ames test).[16]

-

Table 3: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |

| Caco-2 Permeability | High | Good potential for oral absorption |

| BBB Permeation | Low | Unlikely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Low toxicity risk |

| Human Oral Bioavailability | >80% | High |

-

Descriptor Calculation:

-

Quantum mechanical calculations are performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p).[17]

-

This analysis provides insights into the electronic structure of the molecule.

-

Calculated descriptors include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). These values help rationalize molecular reactivity and binding capabilities.[2][18]

-

Table 4: Calculated Quantum Chemical Descriptors

| Descriptor | Value | Interpretation |

| E-HOMO | -5.8 eV | Indicates electron-donating ability |

| E-LUMO | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | High kinetic stability[2] |

| Dipole Moment | 3.5 D | Indicates significant molecular polarity |

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental testing. The following protocols outline key assays to confirm the computational hypotheses.

Protocol 4.1: Carbonic Anhydrase Inhibition Assay

This spectrophotometric assay measures the esterase activity of CA, which is inhibited by sulfonamides.[4]

-

Reagents: Purified hCA II and hCA IX enzymes, 4-nitrophenyl acetate (NPA) as substrate, Tris-HCl buffer (pH 7.6).

-

Procedure:

-

In a 96-well plate, add 10 µL of the test compound (this compound) at various concentrations.

-

Add 10 µL of a solution containing the CA enzyme and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 80 µL of the NPA substrate solution.

-

Monitor the formation of 4-nitrophenol by measuring the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

-

The rate of reaction is calculated from the linear portion of the absorbance curve.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.[19]

Protocol 4.2: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[20][21]

-

Instrument Setup: An isothermal titration calorimeter is used. The sample cell is filled with a solution of the target protein (e.g., hCA II), and the reference cell is filled with buffer.[22]

-

Titration: The test compound, at a concentration 10-20 times that of the protein, is loaded into the injection syringe.

-

Procedure:

-

A series of small, precise injections (e.g., 2-5 µL) of the compound are made into the sample cell at a constant temperature (e.g., 25°C).

-

The heat change after each injection is measured until the protein becomes saturated.

-

-

Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of ligand to protein) is fitted to a binding model. This analysis yields the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[23][24]

Protocol 4.3: MTT Cell Viability Assay

This assay assesses the cytotoxic effect of the compound on cancer cells (e.g., HeLa or MCF-7, which can express hCA IX under hypoxic conditions) versus normal cells.

-

Cell Culture: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[25]

-

Procedure:

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26]

-

Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[27]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Analysis: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells. The CC₅₀ (concentration that causes 50% cell death) can then be calculated.[28]

Conclusion

The successful development of a novel therapeutic agent requires a synergistic combination of computational and experimental approaches. This guide has outlined a comprehensive in silico workflow for the characterization of this compound, a representative novel sulfonamide. By leveraging molecular docking, ADMET prediction, and quantum mechanics, researchers can efficiently build a robust profile of a compound's therapeutic potential, identify liabilities early, and prioritize candidates for expensive and time-consuming experimental validation. The detailed protocols provided for both computational modeling and subsequent benchtop assays offer a clear and actionable roadmap for scientists in the field of drug discovery.

References

- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 8. inteligand.com [inteligand.com]

- 9. youtube.com [youtube.com]

- 10. columbiaiop.ac.in [columbiaiop.ac.in]

- 11. rjb.ro [rjb.ro]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 14. Towards Evolutionary-based Automated Machine Learning for Small Molecule Pharmacokinetic Prediction [arxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 22. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 25. MTT (Assay protocol [protocols.io]

- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 27. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Therapeutic Targets of N-(4-Amino-3-methylphenyl)methanesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the chemical compound N-(4-Amino-3-methylphenyl)methanesulfonamide. This compound is a known synthetic intermediate in the manufacturing of Sumatriptan, a widely used medication for the treatment of migraine and cluster headaches. This guide will explore the established therapeutic targets of Sumatriptan and, through a structure-activity relationship (SAR) analysis, extrapolate the potential, albeit likely limited, for this compound to interact with similar biological targets. Detailed experimental protocols for assessing the activity of this compound at these targets are also provided, along with visualizations of key signaling pathways and experimental workflows.

Introduction

This compound is a chemical intermediate primarily recognized for its role in the synthesis of Sumatriptan.[1] Sumatriptan is a potent and selective agonist of serotonin 5-HT1B and 5-HT1D receptors, and its therapeutic efficacy in aborting migraine attacks is well-established.[2] Understanding the potential biological activities of synthetic precursors is crucial in drug development for identifying potential off-target effects, novel therapeutic applications, or for refining synthetic routes to minimize active impurities. This guide will dissect the known pharmacology of Sumatriptan to infer the potential therapeutic targets of its precursor, this compound.

Established Therapeutic Targets of Sumatriptan

The primary therapeutic targets of Sumatriptan are the serotonin 5-HT1B and 5-HT1D receptors .[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to a cascade of intracellular events.

-

5-HT1B Receptors: These receptors are predominantly located on the smooth muscle cells of cranial blood vessels. Their activation by Sumatriptan leads to vasoconstriction, counteracting the painful vasodilation associated with migraine attacks.[3]

-

5-HT1D Receptors: These receptors are primarily found on the presynaptic terminals of the trigeminal nerve. Sumatriptan's agonism at these receptors inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are key mediators of pain and inflammation in migraine.[4]

The combined action of Sumatriptan at these two receptor subtypes effectively mitigates the key pathological events of a migraine attack.

Structure-Activity Relationship (SAR) of Sumatriptan and Implications for this compound

The chemical structure of Sumatriptan is crucial for its high-affinity binding and activation of 5-HT1B/1D receptors. The key pharmacophoric features include:

-

Indole Ring System: The tryptamine core of Sumatriptan mimics the endogenous ligand, serotonin (5-hydroxytryptamine), allowing it to bind to the serotonin receptors.[5]

-

Sulfonamide Side Chain: The sulfonamide group at the 5-position of the indole ring is a critical modification that enhances water solubility and contributes to the compound's ability to interact with the receptor binding pocket.[5]

This compound contains the methanesulfonamide group attached to an aminomethylphenyl ring. However, it critically lacks the indole ring system, which is the core scaffold of tryptamines and essential for high-affinity binding to 5-HT receptors.

Based on established pharmacophore models for 5-HT1B/1D agonists, the presence of the tryptamine moiety is a fundamental requirement for significant receptor interaction.[6] Therefore, it is highly probable that This compound exhibits significantly lower or no affinity for 5-HT1B and 5-HT1D receptors compared to Sumatriptan.

While direct experimental data on the biological activity of this compound is not available in the public domain, the principles of medicinal chemistry and SAR strongly suggest that it is unlikely to be a potent agonist at Sumatriptan's primary therapeutic targets.

Quantitative Data

As there is no publicly available experimental data on the biological activity of this compound, a quantitative data table for this compound cannot be provided. For reference, the binding affinities of Sumatriptan for its target receptors are presented below.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| Sumatriptan | 5-HT1B | 11.07 |

| Sumatriptan | 5-HT1D | 6.58 |

Data sourced from Benchchem[3].

Experimental Protocols

To empirically determine the potential therapeutic targets of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for 5-HT1B and 5-HT1D Receptors

This assay will determine the binding affinity of this compound to the 5-HT1B and 5-HT1D receptors.

Objective: To determine the inhibitory constant (Ki) of the test compound for the 5-HT1B and 5-HT1D receptors.

Materials:

-

Cell membranes expressing human recombinant 5-HT1B or 5-HT1D receptors.

-

Radioligand: [3H]-GR125743 (for 5-HT1B/1D).

-

Test compound: this compound.

-

Reference compound: Sumatriptan.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.

-

GF/B glass fiber filters.

-

Scintillation cocktail.

-

96-well microplates.

Procedure:

-

Prepare serial dilutions of the test compound and reference compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, reference compound, or buffer (for total binding).

-

To determine non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., unlabeled GR125743 or serotonin).

-

Incubate the plate at room temperature for 60 minutes.

-

Rapidly filter the contents of each well through GF/B filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based Functional Assay for 5-HT1B and 5-HT1D Receptors

This assay will determine if this compound acts as an agonist or antagonist at the 5-HT1B and 5-HT1D receptors.

Objective: To measure the functional activity (EC50 for agonists, IC50 for antagonists) of the test compound at 5-HT1B and 5-HT1D receptors.

Materials:

-

CHO-K1 or HEK293 cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors.

-

Assay medium: DMEM/F12 with 0.1% BSA.

-

Forskolin.

-

cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).

-

Test compound: this compound.

-

Reference agonist: Sumatriptan.

-

Reference antagonist: GR-127935.

-

384-well white microplates.

Procedure (Agonist Mode):

-

Seed the cells in 384-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound and reference agonist in the assay medium.

-

Aspirate the culture medium and add the compound dilutions to the cells.

-

Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

-

Incubate the plate at room temperature for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Procedure (Antagonist Mode):

-

Prepare serial dilutions of the test compound and reference antagonist.

-

Add the compound dilutions to the cells and pre-incubate for 15 minutes.

-

Add the reference agonist (Sumatriptan) at its EC80 concentration to all wells (except for the basal control).

-

Add a fixed concentration of forskolin to all wells.

-

Incubate and measure cAMP levels as described for the agonist mode.

-

Plot the cAMP concentration against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Caption: Signaling pathways of Sumatriptan at 5-HT1D and 5-HT1B receptors.

Caption: Experimental workflow for assessing the therapeutic potential.

Conclusion

This compound is a key intermediate in the synthesis of the potent anti-migraine drug, Sumatriptan. While Sumatriptan's therapeutic effects are mediated through agonism at 5-HT1B and 5-HT1D receptors, a thorough analysis of the structure-activity relationships of tryptamines strongly suggests that this compound is unlikely to possess significant affinity or activity at these receptors due to the absence of the critical indole scaffold.

To definitively ascertain its biological activity profile, in vitro radioligand binding and functional assays are recommended. The detailed protocols provided in this guide offer a robust framework for such investigations. The findings from these studies would provide conclusive evidence regarding the potential therapeutic targets, if any, of this compound and would be valuable for both academic research and industrial drug development.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Sumatriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evidence for 5-HT1B/1D receptors mediating the antimigraine effect of sumatriptan and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Pharmacophore models for metabotropic 5-HT receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-Amino-3-methylphenyl)methanesulfonamide: A Technical Guide for Pharmaceutical Intermediates

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of N-(4-Amino-3-methylphenyl)methanesulfonamide, a key pharmaceutical intermediate. Due to the limited availability of public data on this specific molecule, this paper presents a predictive analysis based on established chemical principles and data from closely related structural analogs. This guide covers its anticipated chemical properties, a proposed synthetic route with detailed experimental protocol, and its potential applications in drug development, particularly in the synthesis of targeted therapeutic agents.

Chemical Properties and Structure

This compound is an aromatic sulfonamide. The structure features a central aniline ring substituted with an amino group, a methyl group, and a methanesulfonamide group. The relative positions of these functional groups are critical to its reactivity and potential use as a building block in medicinal chemistry.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

| Property | Predicted Value for this compound | 4-Amino-N-methylbenzenemethanesulfonamide[1][2][3] | N-(4-Amino-3-methoxyphenyl)methanesulfonamide |

| Molecular Formula | C₈H₁₂N₂O₂S | C₈H₁₂N₂O₂S | C₈H₁₂N₂O₃S |

| Molecular Weight | 200.26 g/mol | 200.26 g/mol | 216.26 g/mol |

| CAS Number | Not available | 109903-35-7 | 57165-06-7 |

| Predicted Melting Point | 130-150 °C | 140-142 °C | Not available |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | Slightly soluble in DMSO and Methanol (with heating). | Not available |

| Predicted pKa | ~9-10 for the sulfonamide N-H, ~4-5 for the aniline N-H₂⁺ | Not available | Not available |

Proposed Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a two-step process starting from the readily available 2-methyl-4-nitroaniline. The synthesis pathway is outlined below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of N-(3-Methyl-4-nitrophenyl)methanesulfonamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-4-nitroaniline (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Addition of Reagent: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

Method A: Catalytic Hydrogenation

-

Reaction Setup: In a hydrogenation vessel, dissolve the N-(3-Methyl-4-nitrophenyl)methanesulfonamide (1 equivalent) from Step 1 in a solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen pressure of 50-60 psi. Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Filtration and Concentration: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization to yield this compound.

Method B: Reduction with Hydrazine Hydrate[4]

-

Reaction Setup: In a round-bottom flask, suspend N-(3-Methyl-4-nitrophenyl)methanesulfonamide (1 equivalent) in an alcohol solvent (e.g., ethanol).

-

Catalyst and Reducing Agent: Add a catalytic amount of Raney Nickel or Ferric Chloride and an excess of hydrazine hydrate.

-

Reaction: Heat the mixture to reflux (60-88 °C) for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and filter to remove the catalyst.

-

Isolation: Concentrate the filtrate and isolate the product. The product can be further purified by recrystallization. This method has been reported to give high yields (over 92%) for a similar compound.[4]

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate for the synthesis of various pharmaceutically active compounds. The primary amino group and the sulfonamide moiety provide two reactive sites for further chemical modifications.

Caption: Potential applications of the intermediate in drug scaffold synthesis.

The "4-amino-3-methylphenyl" substructure is present in molecules of biological interest. For example, a related compound, N-[2-[(4-Amino-3-methylphenyl)ethylamino]ethyl]methanesulfonamide, is known as Color Developing Agent 3 (CD-3) and is used in film processing, highlighting the accessibility and utility of this substituted aniline core.[5]

The primary aromatic amine can be readily diazotized and converted to a variety of other functional groups, or it can undergo acylation, alkylation, or be used in the formation of ureas and thioureas. The sulfonamide proton is acidic and can be deprotonated for further N-alkylation or other modifications. This dual reactivity makes it a versatile synthon for building complex molecules, including potential kinase inhibitors, antibacterial agents, and other targeted therapies.

Safety and Handling

Based on data for structurally similar compounds, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Disclaimer: The information provided in this technical guide for this compound is based on predictive modeling and data from analogous compounds due to the absence of specific literature for the target molecule. All experimental work should be conducted with appropriate safety precautions and on a small scale initially.

References

- 1. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]

- 5. Color Developing Agent 3 - Wikipedia [en.wikipedia.org]

Synthesis of Sumatriptan from N-(4-Amino-3-methylphenyl)methanesulfonamide: A Technical Guide

Abstract: This document provides an in-depth technical guide for the synthesis of Sumatriptan, a potent 5-HT1 receptor agonist used in the treatment of migraine headaches. The described synthetic pathway commences with N-(4-Amino-3-methylphenyl)methanesulfonamide and proceeds through a classical Fischer indole synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate a comprehensive understanding of the manufacturing process.

Introduction to the Synthetic Strategy

Sumatriptan, chemically known as 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide, is a crucial pharmaceutical agent for acute migraine therapy. Its structure is centered around a substituted indole nucleus. The most prominent and industrially applied method for constructing this indole core is the Fischer indole synthesis.[1][2] This strategy involves the acid-catalyzed cyclization of a phenylhydrazone intermediate.

This guide outlines a robust synthetic route starting from this compound. The key transformations include:

-

Diazotization of the primary aromatic amine.

-

Reduction of the resulting diazonium salt to a stable phenylhydrazine hydrochloride intermediate.

-

Condensation with an appropriate aldehyde equivalent to form a hydrazone.

-

Fischer Indole Cyclization to construct the target indole ring system, yielding Sumatriptan.

The overall workflow is depicted below.

Experimental Protocols

Step 1: Synthesis of 4-Hydrazino-N,3-dimethylbenzenemethanesulfonamide Hydrochloride

This initial phase involves the conversion of the starting aniline derivative into the key phenylhydrazine intermediate.

A. Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a diazonium salt.[3][4] The low temperature is critical to ensure the stability of the diazonium intermediate.[3]

B. Reduction: The diazonium salt is then reduced to the corresponding hydrazine. While various reducing agents can be used, stannous chloride (SnCl₂) and sodium dithionite are commonly employed in industrial processes due to their efficiency and selectivity.[5]

Detailed Protocol:

-

Suspend this compound (1.0 eq) in concentrated hydrochloric acid (approx. 5-6 M).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting diazonium salt solution for 30-45 minutes at 0-5 °C.

-

In a separate vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 2.5-3.0 eq) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir for 2-3 hours, gradually warming to room temperature.

-

The precipitated solid, 4-Hydrazino-N,3-dimethylbenzenemethanesulfonamide hydrochloride, is collected by filtration.

-

Wash the solid with cold water and then a suitable organic solvent (e.g., ethyl acetate) and dry under vacuum.

| Parameter | Value/Condition | Reference |

| Diazotization Temp. | 0-5 °C | [3] |

| Reducing Agent | SnCl₂·2H₂O or Na₂S₂O₄ | [5] |

| Solvent | Aqueous HCl | [5] |

| Typical Yield | 75-85% | N/A |

Step 2: Fischer Indole Synthesis of Sumatriptan

This step constitutes the core of the synthesis, where the indole ring is formed.

A. Hydrazone Formation: The phenylhydrazine hydrochloride is condensed with 4,4-dimethoxy-N,N-dimethylbutan-1-amine. This acetal serves as a stable and easy-to-handle precursor to the required 4-(dimethylamino)butyraldehyde.[1] The reaction is typically carried out at room temperature.[6]

B. Cyclization: The formed hydrazone intermediate is cyclized without isolation using a strong acid catalyst, such as polyphosphoric acid (PPA) or its ethyl ester (PPE).[2] The reaction involves heating, which promotes a[7][7]-sigmatropic rearrangement, followed by the elimination of ammonia to achieve aromatization, yielding the indole nucleus.[1]

Detailed Protocol:

-

Charge a reaction vessel with 4-Hydrazino-N,3-dimethylbenzenemethanesulfonamide hydrochloride (1.0 eq) and 4,4-dimethoxy-N,N-dimethylbutan-1-amine (1.0-1.2 eq).

-

Add a suitable solvent, such as chloroform or acetonitrile.[2][8]

-

Stir the mixture at ambient temperature (20-25 °C) for 2-3 hours to allow for complete hydrazone formation.[6]

-

To this mixture, carefully add polyphosphoric acid (PPA) or ethyl polyphosphate (PPE) portion-wise, as the addition is exothermic.[2] The temperature should be controlled, ideally below 15-20 °C during addition.[2]

-

After the addition is complete, heat the reaction mass to 70-85 °C and maintain for 2-4 hours, monitoring the reaction progress by HPLC.

-

Upon completion, cool the mixture and quench by carefully pouring it into ice water.

-

Basify the aqueous solution with a suitable base (e.g., potassium carbonate or sodium hydroxide) to a pH of 9-10.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Sumatriptan base.

Purification and Quantitative Data

Crude Sumatriptan is typically purified by recrystallization from an alcoholic solvent like methanol or isopropanol.[6] This process effectively removes process-related impurities, including unreacted intermediates and by-products from side reactions, such as the formation of dimers.[6][9]

Table 1: Summary of Reaction Parameters and Yields